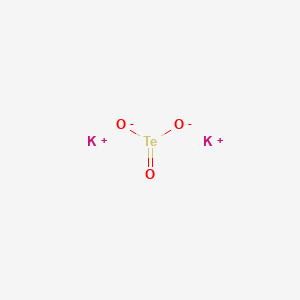

Potassium tellurite

Description

Properties

CAS No. |

123333-66-4 |

|---|---|

Molecular Formula |

H4KO4Te |

Molecular Weight |

234.7 g/mol |

IUPAC Name |

dipotassium;tellurite |

InChI |

InChI=1S/K.H2O3Te.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |

InChI Key |

UHMVFCQIJCFGQT-UHFFFAOYSA-N |

SMILES |

[O-][Te](=O)[O-].[K+].[K+] |

Canonical SMILES |

O.O[Te](=O)O.[K] |

Other CAS No. |

7790-58-1 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

potassium tellurate(IV) potassium tellurite |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Potassium Tellurite and Its Derivatives

Chemical Synthesis Routes for Potassium Tellurite (B1196480)

The chemical synthesis of potassium tellurite (K₂TeO₃) is well-established and can be adapted for both large-scale industrial production and smaller laboratory settings. The primary methods involve the reaction of a tellurium precursor, typically tellurium dioxide (TeO₂), with a potassium-containing base.

For industrial production, the synthesis of potassium tellurite is optimized for efficiency, yield, and environmental considerations. A prevalent method involves the direct reaction of tellurium dioxide with potassium hydroxide (B78521) (KOH). acs.org This process is favored over older methods that used potassium carbonate (K₂CO₃), as the latter generates significant amounts of carbon dioxide (CO₂) gas, contributing to the greenhouse effect. acs.org

The potassium hydroxide method is recognized as a safer, more efficient, and environmentally friendly preparation process. acs.org The typical steps for industrial-scale production are as follows:

Tellurium dioxide is added to water and stirred to create a solution or suspension. acs.org

Potassium hydroxide is gradually added to the solution. The reaction that occurs is: TeO₂ + 2KOH → K₂TeO₃ + H₂O. nih.govoup.com

The resulting solution contains dissolved potassium tellurite. acs.org

This solution then undergoes evaporation and condensation to induce crystallization. acs.org

The formed potassium tellurite crystals are separated and dried to yield the final product. acs.org

This process is advantageous as it produces only water as a byproduct, simplifying purification and minimizing waste. The operational conditions are flexible, making it suitable for large-scale industrial promotion and application. acs.org

In a laboratory setting, the synthesis of potassium tellurite typically mirrors the industrial potassium hydroxide method, valued for its simplicity and high purity of the resulting product. The most common laboratory approach is the reaction between tellurium dioxide and a stoichiometric amount of potassium hydroxide in an aqueous solution. nih.gov

The balanced chemical equation for this reaction is: TeO₂ + 2KOH → K₂TeO₃ + H₂O nih.govoup.com

This reaction produces potassium tellurite, a white crystalline solid that is soluble in water. bioline.org.brnih.gov The compound is a weak base and can be used as a reagent in further chemical syntheses or as a precursor for creating tellurium-based nanomaterials. nih.govresearchgate.net While direct combination of elemental potassium and tellurium is also a possible synthetic route, the reaction of tellurium dioxide with a base like KOH is far more common and safer for standard laboratory practice. frontiersin.org

Biogenic Synthesis and Nanomaterial Formation from Potassium Tellurite

Potassium tellurite serves as a crucial precursor in the "green" synthesis of elemental tellurium nanomaterials. Various microorganisms, including bacteria and fungi, have demonstrated the ability to reduce the toxic tellurite oxyanion (TeO₃²⁻) into the less toxic, elemental tellurium (Te⁰), which precipitates in the form of nanostructures. oup.comasm.org This detoxification mechanism is harnessed for biotechnological applications in nanomaterial fabrication.

Numerous bacterial species are capable of reducing potassium tellurite to elemental tellurium, forming nanostructures with diverse morphologies. This bioreduction is a resistance mechanism, often visually indicated by the formation of black colonies or a black precipitate in the culture medium when grown in the presence of tellurite. bioline.org.brmdpi.com

The process typically involves introducing potassium tellurite into a bacterial culture. The bacteria then enzymatically reduce the tellurite ions. frontiersin.org A variety of enzymes, including nitrate (B79036) reductases, glutathione (B108866) reductase, and other flavoproteins, have been identified as possessing this "tellurite reductase" activity. frontiersin.orgasm.org These enzymes use electron donors like NAD(P)H to drive the reduction of Te(IV) to Te(0). frontiersin.org

The resulting elemental tellurium accumulates either inside the bacterial cells (intracellular) or is excreted into the surrounding medium (extracellular), where it assembles into stable nanostructures. mdpi.comresearchgate.net The shape and size of these nanostructures, such as nanorods or nanowires, can be influenced by the specific bacterial species and culture conditions. mdpi.comnih.gov

Table 1: Examples of Microbial Synthesis of Tellurium Nanostructures from Potassium Tellurite

| Microbial Species | Precursor | Resulting Nanostructure | Location | Reference(s) |

| Gayadomonas sp. TNPM15 | Potassium Tellurite | Nanorods (15-23 nm diameter) | Intracellular | mdpi.com |

| Shewanella baltica GUSDZ9 | Potassium Tellurite | Nanorods (8-75 nm diameter) | Not specified | nih.gov |

| Phytobacter diazotrophicus Te1 | Potassium Tellurite | Nanostructures | Intra/Extracellular | researchgate.net |

| Pseudomonas sp. BNF22 | Potassium Tellurite | Nanostructures (~68 nm size) | Extracellular (Enzyme-mediated) | asm.org |

| Streptomyces graminisoli | Potassium Tellurite | Nanorods and Rosette forms (~21.4 nm size) | Extracellular (Extract-mediated) | nih.gov |

Fungi are also highly effective in the biogenic synthesis of tellurium nanoparticles from potassium tellurite. researchgate.net They are often preferred for nanoparticle synthesis due to their high tolerance to heavy metals and their robust metabolic capacity. researchgate.net The synthesis is typically achieved by adding potassium tellurite to a fungal culture or a cell-free filtrate containing fungal enzymes. nih.govnih.gov

Extracellular enzymes and other biomolecules secreted by the fungi act as both reducing and capping agents, converting tellurite to elemental tellurium and stabilizing the resulting nanoparticles to prevent aggregation. nih.gov This method is considered clean, eco-friendly, and simple. nih.gov The characteristics of the mycosynthesized nanoparticles, such as their size and shape, are dependent on the fungal species and reaction conditions.

Table 2: Examples of Fungal Synthesis of Tellurium Nanoparticles from Potassium Tellurite

| Fungal Species | Precursor | Resulting Nanoparticle Characteristics | Reference(s) |

| Penicillium chrysogenum PTCC 5031 | Potassium Tellurite Trihydrate | Spherical, ~50 nm average diameter | nih.gov |

| Aspergillus welwitschiae KY766958 | Potassium Tellurite | Oval to spherical, ~60.8 nm size | researchgate.netnih.gov |

| Mortierella sp. AB1 | Potassium Tellurite | Nanorods, 100-500 nm size | frontiersin.org |

| Rhodotorula mucilaginosa | Potassium Tellurite | Intracellular needles/nanowires | nih.gov |

| Phanerochaete chrysosporium | Potassium Tellurite | Spindle-shaped nanoparticles | researchgate.net |

Advanced Spectroscopic and Structural Characterization Studies of Potassium Tellurite Systems

Spectroscopic Analysis Techniques

Infrared (IR) and Raman spectroscopy are powerful non-destructive probes for investigating the vibrational modes of tellurite (B1196480) glasses, offering a window into their short-range order. taylorfrancis.com These techniques are complementary and provide extensive information about the structure and vibrational properties of these materials. taylorfrancis.com The modification of the tellurite glass network by alkali oxides, such as potassium oxide, leads to significant changes in the observed spectra. eie.gr

In tellurite glasses, the fundamental building blocks are primarily TeO₄ trigonal bipyramids (tbp) and TeO₃ trigonal pyramids (tp). umich.eduaip.org The addition of a modifier like K₂O results in the progressive transformation of TeO₄ units into TeO₃ units. eie.gr This structural change is reflected in the Raman and IR spectra.

Key spectral features observed in tellurite glasses include:

~450 cm⁻¹: This band is attributed to the symmetric stretching and bending vibrations of Te-O-Te bridges. eie.gr

600-700 cm⁻¹: A strong and intense band in this region, often centered around 660 cm⁻¹, is characteristic of the antisymmetric stretching of Te–O–Te bridges within TeO₄ trigonal bipyramids. eie.grdoi.org

~750 cm⁻¹: A shoulder or distinct band in this area is assigned to the symmetric stretching of terminal Te–O bonds in TeO₃ trigonal pyramid units. doi.org The intensity of this band typically increases with the concentration of the alkali oxide modifier.

The Raman spectra of potassium tellurite glasses show broad peaks, which is characteristic of the disordered nature of amorphous materials. scispace.com For instance, the Raman spectrum of pure TeO₂ glass exhibits broad features, which are in stark contrast to the sharp, narrow peaks observed in its crystalline α-TeO₂ counterpart. scispace.com The addition of K₂O modifies the relative intensities of the bands associated with TeO₄ and TeO₃ units, providing a means to track the structural evolution of the glass network. eie.gr

Interactive Table: Vibrational Bands in Tellurite Glasses

| Raman Shift (cm⁻¹) | Assignment | Structural Unit | Reference |

|---|---|---|---|

| ~450 | Symmetric stretching/bending of Te-O-Te bridges | TeO₄/TeO₃ | eie.gr |

| 660-680 | Antisymmetric stretching of Te–O–Te bridges | TeO₄ (tbp) | doi.orgworldscientific.com |

It is important to note that the exact positions and intensities of these bands can be influenced by the specific composition of the glass and the presence of other network formers or modifiers. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹²⁵Te NMR, is a highly sensitive probe of the local chemical environment of tellurium atoms in both crystalline and glassy materials. nih.govnorthwestern.edu It provides direct information about the coordination number and the degree of symmetry of the tellurium sites. nih.gov

In alkali tellurite glasses, ¹²⁵Te NMR studies have been instrumental in confirming the structural changes that occur with the addition of alkali oxides. nih.gov Static ¹²⁵Te NMR spectra of sodium tellurite glasses, for example, show an increase in axial symmetry as the sodium oxide content increases. nih.gov This is a clear indication of a shift from the lower-symmetry TeO₄ trigonal bipyramidal units to the more symmetric TeO₃ trigonal pyramidal units. nih.gov

The chemical shift in ¹²⁵Te NMR is highly sensitive to the local environment, spanning a wide range. nih.gov This sensitivity, while providing detailed information, can also lead to broad and featureless spectra in glasses due to the distribution of different local environments. nih.gov To overcome this, studies often compare the glass spectra to those of related crystalline phases, which have well-defined structures and sharper NMR signals. nih.gov For instance, the crystal structure of potassium tetratellurite (K₂Te₄O₉) has been determined, providing a reference for understanding the local structures in potassium tellurite glasses of similar compositions. acs.org

While direct studies on potassium tellurite glasses using ¹²⁵Te NMR are less common in the literature compared to sodium tellurite systems, the general principles and observed trends are expected to be similar. The addition of K₂O would lead to the formation of non-bridging oxygens and the conversion of TeO₄ to TeO₃ units, which would be detectable by changes in the ¹²⁵Te NMR chemical shift and lineshape. nih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. aip.org By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can extract information about the coordination number, bond distances, and types of neighboring atoms for a selected atomic species. aip.org

In the context of tellurite glasses, Te K-edge EXAFS is used to probe the coordination environment of tellurium atoms. aip.orgresearchgate.net These studies have been crucial in confirming the coordination numbers of tellurium in various glass systems. In many binary and ternary telluride glasses, tellurium is found to be predominantly twofold coordinated. researchgate.netnsf.gov However, in oxide glasses like potassium tellurite, the coordination is higher, typically involving TeO₄ and TeO₃ polyhedra. umich.eduacs.org

EXAFS studies on tellurite glasses have shown that the Te-O bond lengths can be distributed over a range, indicating a significant degree of short-range disorder in the glass network. cornell.edu For example, in tellurite glasses containing other metal oxides, the local structure around tellurium is often described as distorted TeO₄ bipyramids (sometimes denoted as TeO₃₊₁) or TeO₃ pyramids. researchgate.net

Combining EXAFS with other techniques like diffraction and Reverse Monte Carlo (RMC) simulations provides a more complete picture of the glass structure. arxiv.org This combined approach has been successfully used to model the structure of various tellurite glass systems, revealing details about bond distributions and the connectivity of the structural units. arxiv.org While specific EXAFS data for binary potassium tellurite glasses is not extensively detailed in readily available literature, the methodology is well-established for tellurite systems in general. umich.eduaip.org

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a key technique for characterizing the optical properties of tellurite-based glasses. mdpi.comdntb.gov.ua These glasses are known for their high refractive index and good transparency in the visible and near-infrared regions, making them attractive for various optical applications. unican.es

The UV absorption edge in the spectra of tellurite glasses provides information about the optical band gap of the material. bohrium.commdpi.com The position of this edge can be influenced by the glass composition. For instance, in magnesium tellurite glasses, the UV cutoff shifts to higher energy with increasing MgO content. bohrium.com Similarly, the addition of potassium chloride to a tellurite glass system has been shown to increase the optical energy gap. mdpi.com

The refractive index is another crucial optical property that can be determined from spectroscopic measurements or calculated from the optical band gap data. bohrium.comresearchgate.net Tellurite glasses generally exhibit a high refractive index. unican.es The introduction of modifiers can alter this property; for example, halogen substitution in tellurite glasses can lead to a lower refractive index. aip.org

When doped with rare-earth ions, tellurite glasses can exhibit strong luminescence. UV-Vis-NIR absorption and emission spectra are used to study the spectroscopic properties of these doped glasses. For example, in a study of a 60TeO₂-20K₂TeO₃-10WO₃-10Nb₂O₅ glass system doped with various rare-earth oxides, UV-Vis-NIR spectroscopy was used to analyze the absorption and emission bands of the dopant ions. mdpi.com Such studies are crucial for evaluating the potential of these materials for applications like solid-state lasers and optical amplifiers. mdpi.com

Interactive Table: Optical Properties of a Modified Tellurite Glass System The following table shows the effect of increasing KCl concentration on the optical properties of a (80-x)TeO₂-10P₂O₅-10Nb₂O₅-xKCl glass system. mdpi.comnih.gov

| KCl Content (x, mol%) | Density (ρ, g/cm³) | Refractive Index (n) | Optical Band Gap (E_opt, eV) |

| 5 | 4.63 | 2.30 | 2.92 |

| 10 | 4.54 | 2.28 | 2.97 |

| 15 | 4.45 | 2.26 | 3.02 |

| 20 | 4.37 | 2.24 | 3.07 |

| 25 | 4.29 | 2.22 | 3.12 |

Structural Dynamics and Phase Transitions in Potassium Tellurite Materials

Neutron scattering is a powerful technique for investigating the atomic-scale structure of amorphous materials like tellurite glasses. umich.eduaip.org Unlike X-ray diffraction, which is sensitive to electron density, neutron scattering depends on the scattering properties of the atomic nuclei. This often provides complementary information and can be particularly useful for systems containing both heavy and light elements. researchgate.netacs.org

Neutron diffraction studies on alkali tellurite glasses have provided significant insights into their structure. aip.orgacs.org These studies have confirmed that the fundamental structural units are TeO₄ and TeO₃ polyhedra and have shown how their relative populations change with the addition of an alkali modifier. aip.org For instance, in pure TeO₂ glass, the network is composed of about two-thirds TeO₄ trigonal bipyramids and one-third TeO₃ trigonal pyramids. researchgate.net As an alkali oxide is added, the proportion of TeO₃ units increases. aip.org

A key finding from neutron scattering studies on potassium tellurite (specifically K₂Te₄O₉) is the change in tellurium coordination with temperature. umich.eduumich.edu As the material is heated above its glass transition temperature, there is a notable change in the Te-O coordination, consistent with the conversion of TeO₄ trigonal bipyramids into TeO₃ trigonal pyramids. umich.eduumich.eduarchive.org This structural transformation is reversible upon cooling. umich.edu

The combination of neutron diffraction data with computer modeling techniques, such as Reverse Monte Carlo (RMC) simulations, allows for the generation of three-dimensional structural models that are consistent with the experimental data. cornell.eduresearchgate.net This approach has been used to study various tellurite glass systems, providing detailed information on pair distribution functions, coordination numbers, and bond angle distributions. cornell.eduresearchgate.netingentaconnect.com For example, studies on lanthanum tellurite glasses using neutron diffraction have shown that the short-range order consists of TeO₄, TeO₃, and LaO₆ units. aip.org

Brillouin Light Scattering for Visco-Elastic Properties and Structural Integrity

Brillouin light scattering is a powerful non-destructive technique used to investigate the visco-elastic properties of materials like potassium tellurite glasses. uni.lufishersci.ca By analyzing the frequency shift of scattered light, which corresponds to the interaction of light with acoustic phonons, one can determine the high-frequency complex mechanical modulus. uni.luwikidata.org This provides critical insights into the material's stiffness and its ability to dissipate energy, which are directly linked to its underlying structural integrity. uni.lu

In studies of potassium tellurite glasses, specifically K₂Te₄O₉, Brillouin scattering has been employed to measure the longitudinal elastic modulus as a function of temperature. uni.luamericanelements.com The temperature dependence of this modulus reveals key information about the structural stability of the glass network. Below the glass transition temperature (T₉), the elastic modulus shows a relatively weak dependence on temperature. However, as the material is heated through the glass transition, a more significant decay in the elastic modulus is observed, indicating a loss of structural rigidity. uni.lunih.gov

A notable finding in alkali tellurites is the presence of a second change in the slope of the elastic modulus versus temperature curve, occurring at a temperature approximately 200 K above the glass transition. uni.lu The most rapid decrease in the elastic modulus happens only after this second discontinuity, which is attributed to a fundamental change in the network's building blocks rather than just viscous relaxation. uni.lu This behavior highlights how Brillouin scattering can sensitively monitor structural changes that underpin the material's mechanical properties. uni.lu The analysis of Brillouin spectra, therefore, serves as an invaluable indirect method for structural characterization, complementing direct probes like neutron scattering. uni.lu

Interactive Table: Temperature Dependence of Longitudinal Modulus in K₂Te₄O₉ Glass

This table illustrates the general trend of the longitudinal modulus in K₂Te₄O₉ glass as a function of temperature, as inferred from Brillouin scattering studies. The values are representative of the behavior observed across different temperature regimes.

| Temperature Range | Longitudinal Modulus (M') | Observation |

| Below T₉ (~503 K) | Relatively High and Stable | The glassy network is largely intact, showing high structural integrity. |

| At T₉ (~503 K) | Begins to Decrease | Onset of glass transition, marked by a change in slope. |

| T₉ to T₉ + 200 K | Moderate Decrease | Initial softening of the glass as it enters the supercooled liquid state. |

| Above T₉ + 200 K | Rapid Decrease | Significant structural rearrangement and breakdown of the network, leading to liquid-like behavior. |

| High Temperature (e.g., 850 K) | Levels Out | The material is in a molten state with finite compressibility. |

Note: T₉ for K₂Te₄O₉ is approximately 503 K. uni.lu The modulus values are qualitative representations of the trend.

Temperature-Dependent Structural Evolution in Potassium Tellurite Glass-Melt Systems

The structure of potassium tellurite glass is not static but evolves significantly with temperature, particularly through the glass transition and into the molten state. This evolution is primarily characterized by a change in the coordination of tellurium atoms. uni.lu Studies combining neutron scattering and Brillouin light scattering have provided a detailed picture of these transformations. uni.lufishersci.ca

At room temperature, the glass network is predominantly composed of TeO₄ trigonal bipyramids (tbp). uni.lucenmed.com As the glass is heated above its glass transition temperature (T₉), a notable structural change occurs: TeO₄ units begin to convert into TeO₃ trigonal pyramids (tp). uni.lunih.govamericanelements.com This transformation involves the breaking of one of the axial Te-O bonds, driven by thermal activation. uni.lu The process is reversible upon cooling. uni.lu

This conversion from a more connected network of TeO₄ units to chain-like structures dominated by TeO₃ units is responsible for the observed decrease in the elastic modulus and the onset of viscous flow. uni.luwikipedia.org Neutron scattering data for K₂Te₄O₉ glass confirms this change, showing distinct differences in the radial distribution functions between the room-temperature glass and the high-temperature melt. uni.lu For instance, the Te-O nearest neighbor peak in the glass can be fitted with two components corresponding to equatorial and axial bonds, whereas in the melt, these features are replaced by those indicative of Te-O single and Te=O double bonds within the TeO₃ units. uni.lu

The glass transition temperature itself is influenced by the composition. For instance, in the xK₂O–(100–x)TeO₂ system, the T₉ decreases as the potassium oxide content increases, which is attributed to the formation of non-bridging oxygens that weaken the network structure. nih.gov

Interactive Table: Glass Transition and Crystallization Temperatures for Potassium Tellurite Glasses

This table presents differential scanning calorimetry (DSC) data for potassium tellurite glasses with varying compositions, showing how the addition of a modifier (K₂O) affects thermal properties.

| Composition | T₉ (°C) | Tₓ (°C) |

| 0.01K₂O–0.99TeO₂ | 304 | 326 |

| 0.02K₂O–0.98TeO₂ | 302 | 337 |

| 0.03K₂O–0.97TeO₂ | 302 | 341 |

| 0.05K₂O–0.95TeO₂ | 297 | 370 |

| 0.10K₂O–0.90TeO₂ | 282 | 376 |

Data sourced from a study on the thermal properties of tellurite glasses. T₉ is the glass transition temperature and Tₓ is the crystallization temperature.

Coordination Chemistry of Tellurium Atoms in Complex Tellurite Structures

The fundamental building blocks of tellurite-based glasses and crystalline compounds are tellurium-oxygen polyhedra. The coordination chemistry of the tellurium atom is versatile, primarily existing in two main configurations: the TeO₄ trigonal bipyramid (tbp) and the TeO₃ trigonal pyramid (tp). uni.lu In the TeO₄ tbp unit, a lone pair of electrons occupies one of the three equatorial sites. uni.lu

In pure tellurite glass, the structure is a mix of these units, with studies suggesting it is formed from approximately two-thirds TeO₄ pseudo-trigonal bipyramids and one-third TeO₃ trigonal pyramids. The addition of a network modifier, such as potassium oxide (K₂O), plays a crucial role in altering the glass structure. uni.lu When an alkali oxide is introduced, it leads to the creation of non-bridging oxygens (NBOs). uni.lu This disrupts the Te-O-Te linkages of the network.

Specifically, the addition of K₂O facilitates the conversion of TeO₄ units into TeO₃ units. At low alkali concentrations, the network consists of interconnected TeO₄ and TeO₃₊₁ polyhedra. uni.lu As the alkali content increases to around 20-30 mol%, TeO₃ trigonal pyramids begin to appear, which have two bridging and one non-bridging oxygen. uni.lu This process reduces the connectivity of the network. cenmed.com

Crystal structure analysis of specific potassium tellurite compounds provides precise details on the coordination. For example, potassium tetratellurite (K₂Te₄O₉) features a structure with linked 12-membered rings of tellurite units. Potassium ditellurite (K₂Te₂O₅) is composed of infinite tellurite chains built from TeO₄ and TeO₃ units, separated by potassium ions. These crystalline examples confirm the qualitative picture derived from glass studies: the addition of potassium oxide progressively cleaves the tellurite network.

Interactive Table: Tellurium Coordination Units in Potassium Tellurite Systems

This table summarizes the primary structural units involving tellurium and their key characteristics within potassium tellurite systems.

| Structural Unit | Description | Role of K₂O |

| TeO₄ (trigonal bipyramid) | A tellurium atom bonded to four oxygen atoms, with a lone pair of electrons. Forms the basic network in high-TeO₂ glasses. | Addition of K₂O promotes its conversion to TeO₃. |

| TeO₃₊₁ | A deformed TeO₄ unit with one elongated Te-O bond, representing an intermediate state. | Forms as the network is modified by K₂O. |

| TeO₃ (trigonal pyramid) | A tellurium atom bonded to three oxygen atoms, often with one non-bridging oxygen. | Its proportion increases with increasing K₂O content, reducing network connectivity. |

Molecular Mechanisms of Microbial Interaction and Toxicity of Potassium Tellurite

Oxidative Stress Induction by Potassium Tellurite (B1196480)

A primary mechanism of potassium tellurite's toxicity is the generation of oxidative stress within the microbial cell. plos.orgnih.gov This occurs through the production of reactive oxygen species (ROS), which leads to widespread damage to essential biomolecules and a significant disruption of the cell's internal redox environment.

The toxicity of tellurite in bacteria such as Escherichia coli is strongly linked to the formation of superoxide (B77818) radicals. nih.govresearchgate.netplos.orgnih.gov This radical is primarily generated as a byproduct when the tellurite oxyanion is enzymatically reduced to its less toxic, elemental form, metallic tellurium (Te⁰), which often accumulates as black deposits within the cell. nih.govplos.orgoup.com This bioreduction process, which is thought to be mediated by various cellular reductases, results in the transfer of electrons to molecular oxygen, creating superoxide (O₂⁻). nih.govplos.org

Several enzymatic pathways are implicated in this reduction. Enzymes such as nitrate (B79036) reductase, catalase, and dihydrolipoamide (B1198117) dehydrogenase have been identified as capable of reducing tellurite, leading to the generation of superoxide. oup.comoup.commdpi.com In addition to enzymatic pathways, tellurite can be reduced chemically by direct interaction with intracellular thiols like glutathione (B108866). oup.comoup.com The production of superoxide during tellurite reduction has been confirmed through various experimental approaches, including the use of ROS-specific fluorescent probes and the observation of increased activity of superoxide dismutase (SOD), an enzyme dedicated to detoxifying superoxide radicals. plos.orgnih.govnih.gov The in vitro enzymatic reduction of potassium tellurite has also been shown to generate superoxide. nih.govresearchgate.netnih.gov

The ROS generated during tellurite bioreduction, particularly the superoxide radical, inflict extensive damage on a wide array of cellular components. oup.com This oxidative damage manifests in several ways:

Protein Oxidation : A significant increase in the carbonyl content of cellular proteins is observed in tellurite-treated cells, a hallmark of severe oxidative protein damage. nih.govplos.orgplos.orgnih.gov

Lipid Peroxidation : The cellular membranes are also a prime target, with tellurite exposure leading to membrane lipid peroxidation. plos.org This damage is quantifiable by the increased levels of thiobarbituric acid-reactive substances (TBARs). nih.govplos.orgplos.org

Damage to [Fe-S] Clusters : A critical target of the superoxide anion is the iron-sulfur ([Fe-S]) clusters that are essential cofactors for many enzymes. nih.govoup.commicrobiologyresearch.org Tellurite-induced superoxide disables these clusters, leading to the release of ferrous ions (Fe²⁺) from the enzymes. microbiologyresearch.orgasm.org This released iron can then participate in Fenton and Haber-Weiss reactions, which produce the highly destructive hydroxyl radical (OH•), further exacerbating cellular damage. oup.com

The following table summarizes the key macromolecules damaged by tellurite-induced oxidative stress and the markers used to assess this damage.

| Cellular Component | Type of Damage | Assessment Marker | References |

| Proteins | Oxidation of amino acid side chains | Increased carbonyl group content | nih.govplos.orgnih.gov |

| Membrane Lipids | Peroxidation | Increased Thiobarbituric Acid-Reactive Substances (TBARs) | nih.govplos.orgplos.org |

| Enzyme Cofactors | Disabling of Iron-Sulfur clusters | Release of Fe²⁺ ions, loss of enzyme activity | nih.govoup.commicrobiologyresearch.org |

Exposure to potassium tellurite profoundly alters the intracellular redox balance, pushing the cell into a state of oxidative stress. asm.org A measurable increase in cytoplasmic ROS is a direct consequence of tellurite entering the cell. nih.govplos.orgnih.gov

Microorganisms have evolved sophisticated regulatory networks to counteract such stress. In E. coli, the soxRS regulon, a key defense system against superoxide, is activated upon tellurite exposure. oup.comoup.com This activation leads to the upregulation of a suite of protective genes, including sodA and sodB, which encode for superoxide dismutases (SODs), and soxS. nih.govresearchgate.net The resulting increase in SOD activity is a crucial response aimed at converting the damaging superoxide radicals into hydrogen peroxide, which is then dealt with by catalases. nih.govresearchgate.net

Furthermore, the cell attempts to restore its depleted pool of reducing agents. One key strategy is to increase the synthesis of NADPH, a critical molecule for maintaining redox homeostasis. nih.gov This is achieved by upregulating the transcription of the zwf gene, which encodes glucose-6-phosphate dehydrogenase, the first and rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway that is a major source of cellular NADPH. plos.orgnih.govcsic.es

Tellurite is a powerful oxidizing agent that avidly reacts with thiol-containing molecules (RSH). nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This leads to a significant perturbation of cellular thiol homeostasis, most notably the depletion of glutathione (GSH), a major non-protein thiol and a critical component of the cell's antioxidant defense system. plos.orgplos.orgnih.govasm.orgscirp.org

The depletion of the intracellular thiol pool is a direct result of both the chemical reduction of tellurite by these molecules and the oxidative stress they buffer. plos.orgoup.comoup.com In tellurite-susceptible bacterial cells, exposure to the toxicant causes a sharp and measurable decrease in the total reduced thiol content. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This widespread oxidation of thiols disrupts the function of the two main systems responsible for maintaining the cytoplasm in a reduced state: the glutathione–glutaredoxin and the thioredoxin systems. oup.com Consequently, the cell's ability to repair oxidative damage and maintain protein function is severely compromised. The maintenance of the intracellular thiol pool is so critical that many bacterial tellurite resistance mechanisms function by protecting these molecules from oxidation. microbiologyresearch.orgmicrobiologyresearch.org

Enzymatic and Metabolic Perturbations Induced by Potassium Tellurite

The oxidative stress initiated by potassium tellurite translates into significant disruption of cellular metabolism through the direct inactivation of key enzymes.

A number of vital metabolic enzymes are inactivated by tellurite, with a particular vulnerability observed in dehydratases that rely on [4Fe-4S] clusters for their catalytic activity. nih.govoup.commicrobiologyresearch.orgscilit.com These clusters are exceptionally sensitive to superoxide anions. nih.govmicrobiologyresearch.org

Prominent examples of enzymes inactivated by tellurite-induced oxidative stress include:

Aconitase (AcnA and AcnB) : A key enzyme in the tricarboxylic acid (TCA) cycle. nih.govmicrobiologyresearch.orgnih.gov

Fumarase A (FumA) : Another essential TCA cycle enzyme. nih.govmicrobiologyresearch.orgnih.gov

The inactivation of these enzymes is strictly oxygen-dependent, highlighting the role of ROS, as no significant loss of activity is observed under anaerobic conditions. microbiologyresearch.orgscilit.com The underlying mechanism is the superoxide-mediated disabling of the [4Fe-4S] cluster, which is converted to an inactive [3Fe-4S]⁺ state, thereby halting the enzyme's function. microbiologyresearch.org This has been demonstrated in experiments using both cell-free extracts and purified enzymes exposed to tellurite. nih.govmicrobiologyresearch.orgresearchgate.net The damage is not limited to the TCA cycle; other crucial metabolic enzymes, such as pyruvate (B1213749) kinase and phosphofructokinase, are also negatively affected by tellurite exposure. nih.gov

The table below shows the effect of tellurite exposure on the activity of ROS-sensitive enzymes in E. coli.

| Enzyme | Function | Effect of Tellurite Exposure (Aerobic) | Underlying Mechanism | References |

| Aconitase | Isomerization of citrate (B86180) to isocitrate (TCA Cycle) | Significant decrease in activity | Disabling of [4Fe-4S] cluster by superoxide | nih.govnih.govmicrobiologyresearch.orgnih.gov |

| Fumarase A | Hydration of fumarate (B1241708) to malate (B86768) (TCA Cycle) | Significant decrease in activity | Disabling of [4Fe-4S] cluster by superoxide | nih.govmicrobiologyresearch.orgnih.gov |

Interference with Central Carbon and Energy Metabolism Pathways

Potassium tellurite (K₂TeO₃) significantly disrupts the central carbon and energy metabolism of microorganisms. Its toxicity is partly attributed to its strong oxidizing nature, which leads to a cascade of detrimental effects on key metabolic pathways essential for cellular growth and survival.

Exposure to tellurite has been shown to inhibit the production of adenosine (B11128) triphosphate (ATP) in aerobically grown, non-resistant Escherichia coli. This is achieved by disrupting the transmembrane proton gradient, which effectively depletes the cell's intracellular ATP reserves. nih.gov This impairment of energy production forces a metabolic shift. Studies have indicated that tellurite exposure can cause a switch towards anaerobic metabolism, even in the presence of oxygen, as the aerobic respiratory chain is compromised. nih.govresearchgate.net

In E. coli, tellurite stress leads to an increase in glucose consumption, which is accompanied by the heightened expression of the ptsG gene, responsible for encoding the primary glucose transporter. oup.com Despite this increased uptake, the activities of crucial regulatory enzymes in the glycolytic pathway are altered. While phosphoglucoisomerase activity increases, the activities of phosphofructokinase and pyruvate kinase are diminished. oup.com This enzymatic disruption, however, does not lead to a depletion of downstream metabolites; instead, an accumulation of intracellular pyruvate, phosphoenol pyruvate, and phosphorylated sugars is observed. oup.com

This accumulation suggests a significant redirection of carbon flux. Research indicates that E. coli shifts its carbon metabolism towards the Pentose Phosphate Pathway (PPP) under tellurite-induced stress. oup.com The primary motivation for this metabolic rerouting is the generation of increased levels of NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). nih.govnih.gov NADPH is a critical reducing equivalent required to regenerate antioxidant defenses, such as glutathione, and to fuel enzymes that combat oxidative damage, thereby helping to mitigate the stress imposed by tellurite. nih.gov The transcriptional activation of the zwf gene, which encodes glucose-6-phosphate dehydrogenase (G6PDH), the first and rate-limiting enzyme of the PPP, is a key event in this metabolic shift. nih.govnih.gov

Furthermore, the toxicity of tellurite is exacerbated by its ability to damage iron-sulfur [Fe-S] clusters. nih.govnih.gov These clusters are vital cofactors for numerous enzymes in central metabolism, including aconitase in the TCA cycle. nih.govnih.gov Inactivation of these enzymes leads to significant bottlenecks in energy and biosynthetic precursor generation, further crippling the cell's metabolic capabilities. wikipedia.org In Deinococcus radiodurans, for instance, tellurite stress resulted in markedly lower levels of key enzymes like aconitase and others involved in carbon and energy metabolism. wikipedia.org

Table 1: Effect of Potassium Tellurite on Key Metabolic Enzymes and Pathways

| Affected Component | Organism | Observed Effect | Reference |

|---|---|---|---|

| ATP Production | E. coli | Inhibition | nih.gov |

| Respiration | E. coli | Shift to anaerobic metabolism | nih.govresearchgate.net |

| Glucose Transporter (ptsG) | E. coli | Increased expression | oup.com |

| Phosphofructokinase | E. coli | Decreased activity | oup.com |

| Pyruvate Kinase | E. coli | Decreased activity | oup.com |

| Pentose Phosphate Pathway | E. coli | Increased carbon flux | oup.comnih.gov |

| Aconitase ([Fe-S] enzyme) | E. coli | Decreased activity | nih.gov |

| Energy Metabolism Enzymes | D. radiodurans | Decreased abundance | wikipedia.org |

Effects on Sulfur Metabolism and Its Interplay with Tellurite

The toxic action of potassium tellurite is deeply intertwined with cellular sulfur metabolism. Given the chemical similarities between tellurium and sulfur, both being chalcogens, tellurite can interfere with the pathways and molecules designed to process sulfur. wikipedia.orgnih.gov A primary mechanism of tellurite toxicity is the oxidation of cellular thiols (R-SH), which are crucial for maintaining the redox balance of the cell. oup.complos.org

Glutathione (GSH), a major cellular antioxidant thiol, is a significant target of tellurite in E. coli. nih.govoup.com Tellurite exposure leads to the depletion of the intracellular pool of reduced thiols, which can trigger a state of oxidative stress. nih.govnih.gov It has been proposed that glutathione can directly reduce tellurite (TeO₃²⁻) to its less toxic, elemental form (Te⁰), a process that consumes GSH and contributes to the redox imbalance. oup.com

In the yeast Saccharomyces cerevisiae, the sulfate (B86663) assimilation pathway has been identified as a central route mediating both tellurite toxicity and its reduction to elemental tellurium. nih.govnih.gov Research using a complete collection of gene knockout mutants revealed a strong correlation between the reduction of tellurite and the loss of cellular fitness, suggesting these two processes are causally linked. nih.gov Specifically, the sulfite (B76179) reductase enzyme and its cofactor, siroheme, which are key components of the sulfate assimilation pathway, were shown to be critical for this process. nih.gov This indicates that tellurite may be acting as a substrate for enzymes in this pathway, leading to its reduction but also to toxic consequences.

In bacteria, the cellular response to tellurite involves the upregulation of genes related to cysteine metabolism. nih.govnih.gov Cysteine is a key amino acid that serves as a precursor for the synthesis of glutathione and other sulfur-containing compounds, and it plays a vital role in the structure and function of many proteins, including those with [Fe-S] clusters. nih.govoup.com Studies have shown that the expression of cysteine metabolism-related genes, such as cysK (cysteine synthase) and iscS (cysteine desulfurase), is upregulated in the presence of tellurite, and that the level of expression correlates with the cell's tolerance to the toxicant. nih.gov This suggests that an enhanced capacity to synthesize cysteine and repair [Fe-S] clusters is a protective mechanism against tellurite-induced damage. oup.com

Furthermore, supplementation with sulfite, an intermediate in the sulfate assimilation pathway, was found to increase the survival rate of E. coli exposed to tellurite, reinforcing the link between sulfur metabolism and tellurite toxicity. mdpi.com

Table 2: Interplay between Potassium Tellurite and Sulfur Metabolism

| Interacting Component | Organism | Mechanism/Effect | Reference |

|---|---|---|---|

| Cellular Thiols (e.g., Glutathione) | E. coli | Oxidation and depletion by tellurite | nih.govnih.govoup.com |

| Sulfate Assimilation Pathway | S. cerevisiae | Mediates tellurite reduction and toxicity | nih.govnih.gov |

| Sulfite Reductase | S. cerevisiae | Central to tellurite reduction | nih.gov |

| Cysteine Metabolism Genes (cysK, iscS) | G. stearothermophilus, E. coli | Upregulated in response to tellurite | nih.gov |

| Sulfite | E. coli | Increases tolerance to tellurite | mdpi.com |

Genetic and Transcriptional Responses to Potassium Tellurite

Microorganisms have evolved sophisticated genetic and transcriptional networks to respond to chemical insults, including exposure to potassium tellurite. The primary response is the induction of genes aimed at mitigating oxidative stress, which is a principal consequence of tellurite toxicity.

Induction of Stress Response Genes (e.g., ibpA, sodA, sodB, soxS)

Exposure of bacteria to potassium tellurite triggers a robust transcriptional response, activating a suite of genes designed to handle cellular stress. A key element of this response is the generation of superoxide radicals (O₂⁻) during the intracellular reduction of tellurite. nih.govnih.govplos.org This leads to the induction of genes that are specifically responsive to superoxide.

In E. coli, treatment with K₂TeO₃ has been shown to cause a significant increase in the mRNA transcripts of several critical stress response genes:

soxS : This gene encodes a transcriptional activator that is a central component of the soxRS regulon, which responds directly to the presence of superoxide-generating compounds. nih.govnih.gov The detection of increased soxS mRNA is a clear indicator that superoxide is being generated within the cell upon tellurite exposure. nih.gov

sodA and sodB : These genes encode for manganese-cofactored superoxide dismutase (Mn-SOD) and iron-cofactored superoxide dismutase (Fe-SOD), respectively. nih.govnih.gov These enzymes are the cell's primary defense against superoxide, catalyzing its dismutation into molecular oxygen and hydrogen peroxide. Their transcriptional induction is a direct response to elevated superoxide levels. nih.govoup.com

ibpA : This gene encodes a small heat shock protein, IbpA, which functions as a chaperone. nih.govnih.gov The induction of ibpA has been specifically associated with resistance to superoxide-induced stress, suggesting its role in protecting proteins from oxidative damage or assisting in their refolding. nih.gov

Studies have demonstrated that mutant strains of E. coli lacking these genes (soxS, sodA, sodB, or ibpA) exhibit a hypersensitive phenotype to tellurite, confirming their crucial role in tolerance to this toxic compound. nih.gov

Transcriptional Regulation of Superoxide Dismutase Activity in Tellurite Stress

The activity of superoxide dismutase (SOD) is tightly regulated at the transcriptional level in response to tellurite-induced oxidative stress. The generation of superoxide radicals from tellurite reduction acts as the primary signal for this regulation. nih.govoup.com

The process is primarily controlled by the soxRS regulon in E. coli. The sensor protein, SoxR, contains a [2Fe-2S] cluster that is oxidized in the presence of superoxide-generating compounds like tellurite. This oxidation activates SoxR, which then stimulates the transcription of the soxS gene. nih.govoup.com The SoxS protein is a transcriptional activator that, in turn, binds to the promoter regions of multiple genes in the soxRS regulon, including sodA (encoding Mn-SOD). nih.govoup.com

This regulatory cascade results in the increased synthesis of SodA protein, leading to a measurable rise in total cellular SOD activity shortly after tellurite exposure. nih.govplos.org This rapid increase in enzymatic capacity allows the cell to more effectively neutralize the flood of superoxide radicals, preventing widespread damage to sensitive cellular components like [Fe-S] cluster-containing enzymes and DNA. nih.govoup.com The induction of G6PDH activity, which regenerates NADPH, is also dependent on the soxRS regulon, highlighting a coordinated transcriptional effort to combat the multifaceted effects of tellurite-induced oxidative stress. nih.govplos.org In tellurite-sensitive E. coli, a significant increase in total SOD activity is observed upon treatment, whereas this response is absent in resistant strains that possess other defense mechanisms. plos.org

**Table 3: Induction of Stress Response Genes by Potassium Tellurite in *E. coli***

| Gene | Protein Function | Response to Tellurite | Consequence of Induction | Reference |

|---|---|---|---|---|

| soxS | Transcriptional activator (soxRS regulon) | Increased mRNA transcription | Activation of superoxide stress response | nih.govnih.gov |

| sodA | Manganese Superoxide Dismutase (Mn-SOD) | Increased mRNA transcription | Detoxification of superoxide radicals | nih.govnih.gov |

| sodB | Iron Superoxide Dismutase (Fe-SOD) | Increased mRNA transcription | Detoxification of superoxide radicals | nih.govnih.gov |

| ibpA | Small heat shock protein (chaperone) | Increased mRNA transcription | Protection/repair of damaged proteins | nih.govnih.gov |

Mechanisms of Microbial Resistance to Potassium Tellurite

Bioreduction of Tellurite (B1196480) to Elemental Tellurium as a Detoxification Strategy

A primary defense mechanism employed by a wide range of microorganisms against tellurite toxicity is its reduction to elemental tellurium (Te⁰). mdpi.comtandfonline.com This process, known as bioreduction, transforms the highly toxic, soluble tellurite oxyanion (TeO₃²⁻) into the relatively inert, insoluble elemental form, which then accumulates within or outside the cell. nih.govresearchgate.net This detoxification strategy is visually evident by the formation of black precipitates, indicating the presence of metallic tellurium. bioline.org.brresearchgate.net

Intracellular Accumulation and Visualization of Tellurium Deposits

The bioreduction of tellurite often leads to the formation of distinct, electron-dense deposits of elemental tellurium within the microbial cell. bioline.org.br These accumulations can be observed using electron microscopy and are a characteristic feature of tellurite-resistant bacteria. researchgate.net The morphology of these tellurium deposits can vary between different microbial species, ranging from amorphous nanoparticles to crystalline nanorods. tandfonline.combioline.org.br For instance, Shewanella oneidensis has been shown to produce needle-shaped crystalline Te⁰ nanorods intracellularly. nih.gov In some cases, these deposits are initially found within the cytoplasm or periplasm and may later be released from the cells. researchgate.netasm.org The size and quantity of these intracellular tellurium crystals can be substantial, often appearing larger in bacteria with high-level resistance compared to those with lower tolerance. researchgate.net

Identification and Characterization of Enzymatic Pathways Involved in Tellurite Reduction

A variety of enzymes have been identified to participate in the reduction of tellurite, although many of these enzymes exhibit this activity as a secondary function and are not specific to tellurite. mdpi.com These enzymatic reactions are often dependent on cofactors such as NAD(P)H. oup.comfrontiersin.org

Several classes of enzymes have been implicated in tellurite reduction, including:

Catalases: These enzymes, primarily involved in detoxifying reactive oxygen species, have been shown to reduce tellurite. frontiersin.orgeeer.org

Nitrate (B79036) reductases: In some bacteria, such as Escherichia coli, periplasmic and membrane-associated nitrate reductases can reduce low levels of tellurite. mdpi.comeeer.org

Dihydrolipoamide (B1198117) dehydrogenase: This enzyme has been shown to possess NADH-dependent tellurite reductase activity in organisms like Aeromonas caviae ST. mdpi.comfrontiersin.org

Glutathione (B108866) reductase: This enzyme has been identified as a key player in tellurite reduction in some bacteria. mdpi.com

Other oxidoreductases: A variety of other enzymes, including isocitrate dehydrogenase, 6-phosphogluconate dehydrogenase, thioredoxin reductase, and alkyl hydroperoxide reductase, have also been demonstrated to have tellurite-reducing capabilities. frontiersin.org

While many of these enzymes contribute to a basal level of tellurite resistance, some bacteria possess more specialized systems. For example, a tellurite reductase isolated from Bacillus sp. STG-83 is a 197 kDa cytoplasmic enzyme composed of three subunits. mdpi.commdpi.com This enzyme exhibits optimal activity at 35°C and pH 8.0. mdpi.commdpi.com

Genetic Determinants of Tellurite Resistance

The ability of microorganisms to resist potassium tellurite is often encoded by specific genetic elements, which can be located on either plasmids or the bacterial chromosome. pjoes.comoup.com These genetic systems are diverse and play a crucial role in conferring varying levels of tellurite resistance.

Plasmid-Mediated Resistance Operons (e.g., ter, tehAB, kilA)

Plasmids are extrachromosomal DNA molecules that frequently carry genes for resistance to toxic substances, including tellurite. pjoes.com Several plasmid-borne tellurite resistance operons have been characterized:

ter Operon: The ter operon, often found on IncHI2 plasmids, is a well-studied system that confers high-level tellurite resistance. mdpi.com It typically consists of a cluster of genes, such as terZABCDEF. nih.govresearchgate.net While the precise function of each gene is still under investigation, it is known that the expression of multiple components, such as terBCDE, is necessary for resistance. mdpi.com The ter operon has been identified in various pathogenic bacteria, including E. coli O157:H7. frontiersin.orgresearchgate.net The TerC protein is thought to be a membrane protein involved in manganese export, and TerD has been implicated in a more general stress response. nih.govmdpi.com

tehAB Operon: Originally identified on the E. coli chromosome, the tehAB operon can also be found on plasmids. mdpi.comnih.gov The TehA protein is a 36-kDa integral membrane protein, and TehB is a soluble protein. oup.com Overexpression of tehAB from a multicopy plasmid is required to confer significant tellurite resistance in E. coli. oup.compreprints.org The TehA protein shows homology to multidrug resistance efflux pumps. oup.com

kilA Operon: The kilA operon, found on IncPα plasmids like RK2, includes the genes kilA, telA, and telB (also known as klaA, klaB, and klaC). nih.govasm.org This operon is typically cryptic, meaning it is not expressed to confer resistance unless a mutation activates it. preprints.orgasm.org The products of these genes are required for the resistance phenotype. asm.org

Chromosomally Encoded Tellurite Resistance Systems

In addition to plasmid-mediated resistance, many bacteria possess tellurite resistance genes on their chromosomes. pjoes.comoup.com These chromosomal determinants contribute to the intrinsic resistance of various bacterial species.

Examples of chromosomally encoded systems include:

The tehAB operon in Escherichia coli. mdpi.comnih.gov

The trgABcysK and telA genes in Rhodobacter sphaeroides. mdpi.comoup.com

The tmp gene in Pseudomonas syringae. mdpi.comnih.gov

A homolog of the E. coli tehB gene has been identified in the chromosome of the Gram-positive bacterium Streptococcus pneumoniae. oup.comnih.gov

The presence of these diverse chromosomal systems suggests that tellurite resistance is an important trait for bacteria in various environments. pjoes.com

Molecular Characterization of Specific Resistance Genes and Their Protein Products

Research into the specific genes and proteins involved in tellurite resistance has revealed a complex and multifaceted system. The functions of many of these proteins are still being elucidated, but some key insights have been gained.

| Gene/Operon | Protein Product(s) | Putative Function/Characteristics |

| ter operon | TerA, TerB, TerC, TerD, TerE, TerF, TerZ | Confer high-level resistance; TerC is a putative manganese efflux pump; TerD is involved in a general stress response. nih.govmdpi.com |

| tehAB operon | TehA, TehB | TehA is an integral membrane protein with homology to efflux pumps; TehB is a soluble protein. oup.com |

| kilA operon | KilA, TelA, TelB | Required for plasmid-mediated resistance; often requires mutation for activation. preprints.orgasm.org |

| cysK | Cysteine synthase | Its product in Geobacillus stearothermophilus V confers resistance in E. coli. mdpi.com |

| gutS | Unknown | Expressed in E. coli upon tellurite exposure; may be involved in transport. mdpi.com |

Table 1: Selected Genetic Determinants of Tellurite Resistance and Their Characteristics

The study of these genetic determinants reveals that tellurite resistance is not a single, universal mechanism but rather a collection of diverse strategies that have evolved in different microorganisms. researchgate.net The proteins encoded by these genes have varied predicted functions, from enzymatic activity and transport to roles in more general stress responses. nih.govpreprints.org Further research is needed to fully understand the intricate molecular machinery that allows bacteria to survive in the presence of the toxic compound potassium tellurite.

Regulatory Networks and Gene Expression in Tellurite Resistance Phenotypes

Microbial resistance to potassium tellurite is a complex process orchestrated by intricate regulatory networks and the expression of specific gene clusters. These genetic systems enable bacteria to withstand the toxic effects of the tellurite oxyanion. Several distinct tellurite resistance (TelR) determinants, found on both plasmids and chromosomes, have been identified across various bacterial species. oup.compjoes.com

The most extensively studied genetic determinants include the ter operon (terZABCDEF), the tehAB operon, and the kilA operon. frontiersin.orgcsic.es The ter operon, in particular, is frequently found in pathogenic bacteria and is associated with high-level tellurite resistance. plos.orgmdpi.com For instance, the terZABCDE gene cluster in Pseudomonas citronellolis SJTE-3, located on a large plasmid, confers the ability to resist high concentrations of tellurite. mdpi.com Within this cluster, terC and terD have been identified as core functional genes for tellurite reduction and resistance. mdpi.com However, their sole expression can inhibit cell growth, a burden that is relieved by the co-expression of terA or terZ, suggesting a cooperative function among these genes. mdpi.com The TerC protein is a membrane protein classified in the LysE superfamily, which is also involved in manganese export. mdpi.com

Tellurite exposure triggers a broader stress response in bacteria, leading to the differential expression of a wide array of genes. In Escherichia coli, tellurite-induced stress activates the SoxRS transcriptional regulatory system, which responds to superoxide-generating compounds. oup.com This leads to the upregulation of genes such as sodA (superoxide dismutase), nfo (endonuclease IV for DNA repair), zwf (glucose-6-phosphate dehydrogenase), and acrAB (multidrug efflux pump). oup.com The induction of the soxS gene is a key part of this response. nih.gov Similarly, the presence of sequences resembling OxyR binding motifs in the ter operon of Proteus mirabilis suggests that its induction is linked to oxidative stress. asm.orgresearchgate.net

Gene expression profiling reveals that a significant portion of tellurite-regulated genes are involved in energy metabolism, amino acid synthesis (including antioxidant proteins), and the synthesis of transcriptional regulators and signal transduction systems. researchgate.net Furthermore, about 14% of these regulated genes are implicated in the biogenesis of the cell envelope, flagella, and fimbriae, highlighting the role of cellular structures and adhesion in the resistance process. researchgate.net

Physiological and Biochemical Adaptations Conferring Tellurite Tolerance

Beyond specific genetic determinants, microorganisms have evolved a suite of physiological and biochemical adaptations to tolerate and detoxify potassium tellurite. These mechanisms often involve enzymatic reduction of the toxic, soluble tellurite ion (TeO₃²⁻) to its less toxic, insoluble elemental form (Te⁰), which manifests as black deposits within or outside the cell. oup.comcsic.es

Role of Catalases in Tellurite Resistance and Reduction

Catalases, enzymes crucial for protecting cells from reactive oxygen species (ROS), play a significant role in tellurite resistance. The toxicity of tellurite is partly attributed to its ability to generate intracellular superoxide (B77818) anions (O₂⁻) and other ROS, which can damage cellular components. nih.govnih.gov Consequently, the induction of antioxidant enzymes like catalase is a key defense mechanism. plos.orgresearchgate.net

Upon exposure to tellurite, E. coli cells exhibit a significant increase in catalase activity. nih.govresearchgate.net This response helps to neutralize the hydrogen peroxide (H₂O₂) produced during the dismutation of superoxide radicals. nih.gov

In addition to their role in mitigating oxidative stress, some catalases have been shown to directly reduce tellurite to elemental tellurium. nih.govmdpi.com These enzymes can act as NAD(P)H-dependent tellurite reductases. oup.commdpi.com This dual function—detoxifying ROS and directly reducing tellurite—positions catalases as important components of the bacterial defense system against this toxic metalloid. nih.gov

Involvement of Periplasmic and Membrane-Associated Nitrate Reductases

Certain enzymes with primary metabolic functions also contribute to tellurite resistance through their secondary activities. Periplasmic and membrane-associated nitrate reductases are prime examples. In several denitrifying bacteria, including E. coli, Rhodobacter sphaeroides, and Paracoccus denitrificans, these enzymes can use tellurite as an alternative electron acceptor, reducing it to elemental tellurium. nih.govnih.gov

Studies have shown that both the periplasmic nitrate reductase (Nap) and the membrane-bound nitrate reductases (Nar) are capable of reducing tellurite in vitro. nih.gov This ability appears to be a general feature among different denitrifying species. nih.gov In E. coli, the basal resistance to low levels of tellurite is attributed to the secondary function of its nitrate reductases. nih.govasm.org While these enzymes are not specialized for tellurite reduction, their activity provides a foundational level of defense against the metalloid's toxicity. mdpi.com

Mechanisms of Efflux and Reduced Tellurite Uptake

Microorganisms can counteract toxicity by either preventing a toxic substance from entering the cell or by actively expelling it. asm.org In the context of tellurite resistance, efflux pumps have been identified as a contributing mechanism. The arsenical ATPase efflux pump, encoded by the ars operon on plasmid R773, has been found to confer moderate resistance to tellurite in E. coli. oup.comnih.gov Cells expressing all three structural genes (arsA, arsB, and arsC) showed a 55% reduction in the rate of tellurite uptake, indicating an active efflux mechanism. nih.gov

Additionally, the TehA protein, encoded by the tehAB operon, is homologous to transporters of the small multidrug resistance (SMR) family and has been shown to confer resistance to various antiseptics and disinfectants, functioning similarly to multidrug efflux pumps. oup.compreprints.org

However, for many of the primary plasmid-borne tellurite resistance determinants, such as ter and kilA, neither increased efflux nor reduced uptake appears to be the main mechanism of resistance. oup.comnih.gov Studies investigating tellurite uptake in E. coli strains carrying these determinants found that accumulation rates were largely identical to those in sensitive control strains. nih.gov This suggests that while efflux can play a role, particularly through systems like the Ars pump, other mechanisms such as enzymatic reduction are more central to high-level resistance conferred by dedicated TelR operons. mdpi.comnih.gov

Influence of Environmental Factors on Microbial Tellurite Resistance (e.g., pH, Temperature, Salinity)

The efficacy of microbial tellurite resistance and reduction is significantly influenced by environmental conditions such as pH, temperature, and salinity. The activity of tellurite-reducing enzymes is often optimal within specific physicochemical ranges.

pH: The pH of the environment can affect both the chemical speciation of tellurite and the activity of microbial enzymes. capes.gov.br For many tellurite reductases, optimal activity is observed in neutral to alkaline conditions. For example, a tellurite reductase from a Bacillus sp. isolate functions optimally at pH 8.0, while the enzyme from Erythromonas ursincola prefers pH 7.0. mdpi.commdpi.com In a study of various E. coli flavoproteins, most showed maximal tellurite reduction at pH levels between 8.0 and 10.0. frontiersin.org Conversely, the growth of Penicillium citrinum lowered the medium's pH to approximately 2.7, which influenced tellurium speciation and bioaccumulation. capes.gov.br

Temperature: Temperature is another critical factor governing the rate of tellurite reduction. A tellurite reductase from Bacillus sp. STG-83 displays optimal activity at 35°C, while an enzyme from Erythromonas ursincola works best at 28°C. mdpi.commdpi.com For several flavoproteins from E. coli, peak reductase activity was observed at approximately 37°C. frontiersin.org Studies on highly tellurite-resistant bacteria isolated from wastewater indicated that reduction could be performed efficiently within a temperature range of 20–37°C. researchgate.net

Salinity: Salinity can also impact tellurite resistance, particularly for microorganisms in marine or high-salt industrial environments. jst.go.jp Many bacteria isolated from deep-sea hydrothermal vents, which are environments rich in metalloids, exhibit tolerance to both high salt concentrations and high levels of tellurite. asm.org A study on salt-tolerant bacteria from marine environments identified several strains capable of efficient tellurate (B1236183) and tellurite reduction. jst.go.jp Notably, an isolate of Sulfitobacter sp. removed 82% of soluble tellurium from a medium while tolerating a 4% NaCl concentration, demonstrating adaptation to saline conditions. jst.go.jp Another study found that highly resistant bacteria from wastewater could reduce tellurite in salinity conditions lower than 5%. researchgate.net

Applications in Advanced Microbiological and Environmental Research Involving Potassium Tellurite

Development of Selective and Differential Culture Media in Microbiology

Potassium tellurite (B1196480) is a key additive in various culture media formulations designed to isolate and identify specific microorganisms. joyadv.it Its utility stems from its ability to act as both a selective and a differential agent. joyadv.itexodocientifica.com.br

A primary application of potassium tellurite in culture media is its role as a selective inhibitor. wwu.edu It demonstrates significant inhibitory activity against a broad spectrum of bacteria, most notably Gram-negative bacteria. joyadv.itwwu.eduamrita.edunih.gov This selective pressure is also effective against many Gram-positive bacteria that are unable to metabolize the compound. joyadv.ititwreagents.com Media containing potassium tellurite at concentrations between 0.1 and 0.5 g/l are therefore used to suppress the growth of this unwanted background flora, allowing for the successful isolation of tellurite-resistant organisms. wwu.eduamrita.edu This characteristic is leveraged in media designed for the isolation of pathogens such as Corynebacterium species, staphylococci, and enterococci from complex samples. exodocientifica.com.brbio-rad.commicroxpress.in

Beyond its selective properties, potassium tellurite functions as a powerful differential agent. wwu.edu This is based on the ability of certain bacterial species to reduce the tellurite ion (TeO₃²⁻) to its elemental, non-toxic form, metallic tellurium (Te⁰). exodocientifica.com.brmsf.org This reduction process results in the intracellular accumulation of black, insoluble tellurium deposits, causing the bacterial colonies to develop a characteristic gray or black color. joyadv.itexodocientifica.com.brmsf.org

This distinct visual marker allows for the straightforward differentiation and preliminary identification of various pathogens:

Corynebacterium diphtheriae : On media like Tellurite Blood Agar or Hoyle's Medium, pathogenic C. diphtheriae strains reduce tellurite, producing gray-black colonies, which aids in their isolation and identification from upper respiratory tract samples. exodocientifica.com.brmicroxpress.insigmaaldrich.comhimedialabs.com

Enterococcus species : Potassium Tellurite Agar is used to differentiate among Enterococcus species. bio-rad.commsf.org For instance, Enterococcus faecalis typically reduces tellurite and forms black colonies, whereas other species like Enterococcus faecium may not, resulting in white colonies or no growth. bio-rad.com

Pathogenic Staphylococci : The reduction of tellurite to produce black colonies is a key feature used to identify pathogenic staphylococci, particularly Staphylococcus aureus. microxpress.inhimedialabs.com

Potassium tellurite is a fundamental component of several media specifically formulated for the quantitative detection and isolation of coagulase-positive staphylococci, such as Staphylococcus aureus, from food, clinical, and environmental samples. himedialabs.comrsc.orgsolabia.com

Key examples of these media include:

Baird-Parker Agar : This medium is widely accepted for the enumeration of coagulase-positive staphylococci. rsc.orgsolabia.com It contains potassium tellurite and lithium chloride to inhibit most other bacteria. rsc.org S. aureus reduces the tellurite to form characteristic black, shiny, convex colonies. microxpress.in

Tellurite Glycine (B1666218) Agar : This medium also uses potassium tellurite and lithium chloride as inhibitory agents. himedialabs.comhimedialabs.com Glycine is included as it enhances the inhibitory effect on coagulase-negative staphylococci. rsc.org Coagulase-positive staphylococci grow and form black colonies due to tellurite reduction. himedialabs.comhimedialabs.com

Vogel-Johnson (VJ) Agar : VJ Agar contains potassium tellurite and a high glycine concentration to suppress non-staphylococcal organisms. microxpress.inrsc.org Coagulase-positive staphylococci that ferment mannitol (B672) produce black colonies surrounded by yellow zones. microxpress.in

In these media, the ability to reduce tellurite is highly correlated with coagulase activity, a primary indicator of pathogenicity in staphylococci. itwreagents.com

Genetic Engineering and Molecular Biology Tools Utilizing Tellurite Resistance

The genetic determinants for tellurite resistance have been harnessed to create powerful tools for molecular biology and genetic engineering, offering a non-antibiotic-based selection method. nih.gov

Resistance to potassium tellurite is an attractive selectable marker for genetic manipulations, especially in bacteria intended for environmental release where the use of antibiotic resistance genes is undesirable. nih.govnih.gov The genes responsible for tellurite resistance, such as the kilA, telA, and telB genes originally identified on the broad-host-range plasmid RK2, have been engineered into DNA cassettes. nih.govnih.govresearchgate.net

These cassettes have been incorporated into various genetic tools:

Plasmids : Broad-host-range plasmids carrying the tellurite resistance (Telr) marker have been developed for use in a variety of Gram-negative bacteria, including Pseudomonas species. nih.govnih.govresearchgate.net

Transposon Systems : The Telr determinants have been built into transposon vectors, such as mini-Tn5 and mini-Tn7. nih.govresearchgate.netasm.org These tools allow for the stable, single-copy integration of genes of interest into the chromosome of target bacteria like Pseudomonas and Burkholderia species. asm.orgasm.orgnih.gov

The use of tellurite resistance as a marker is advantageous because spontaneous resistance is rare, and the marker works effectively in many bacterial hosts that are naturally resistant to multiple antibiotics. nih.gov

A significant benefit of using tellurite resistance as a genetic marker is the ease of monitoring genetically modified microorganisms (GMMs). nih.gov When bacteria carrying the Telr genes are grown on a medium containing potassium tellurite, they form black colonies due to the reduction of tellurite to metallic tellurium. nih.gov

This distinct black phenotype provides a simple and effective visual screen for tracking the presence, survival, and viability of engineered bacteria in environmental samples like soil. nih.govresearchgate.net This method allows researchers to distinguish the released GMMs from the indigenous microbial populations without the need for more complex molecular techniques or the controversial use of antibiotic markers. nih.govresearchgate.net This approach has been successfully applied to monitor recombinant Pseudomonas putida strains designed for bioremediation. nih.govasm.org

Bioremediation Strategies and Environmental Fate Studies of Tellurium

The industrial use of tellurium and its compounds has led to increased environmental concentrations, necessitating the development of effective remediation strategies. publish.csiro.auresearchgate.net The environmental fate of tellurium is complex, as it can transform into various chemical forms. env.go.jp

Microbial Bioremediation of Tellurium-Contaminated Environments

Microbial-based bioremediation is a promising and eco-friendly approach for decontaminating environments polluted with tellurium oxyanions. researchgate.net This strategy leverages the ability of various microorganisms to bioaccumulate, biomethylate, or bioconvert toxic tellurite (TeO₃²⁻) into the less toxic, elemental form (Te⁰). researchgate.netnih.gov This process of microbial reduction often results in the formation of black precipitates of elemental tellurium. nih.govmdpi.com

Several bacterial strains have been identified for their potential in tellurium bioremediation. For instance, bacteria isolated from wastewater have demonstrated the ability to reduce tellurite under a range of pH, temperature, and salinity conditions. researchgate.net Similarly, four bacterial strains, including Erythromicrobium ramosum and Erythromonas ursincola, showed significant tellurite removal capabilities under aerobic conditions. nih.gov Fungi, such as Aspergillus sp. 3A isolated from bentonite (B74815) clays, have also exhibited high tolerance to tellurite and the ability to reduce it to its elemental form, suggesting their potential use in bioremediation, particularly in contexts like deep geological repositories for radioactive waste. nih.gov

The mechanisms of microbial tellurite resistance and reduction are varied. Some bacteria possess enzymes that detoxify tellurite by converting it to elemental tellurium. nih.gov Others may employ methylation, transforming tellurium compounds into volatile forms like dimethyl telluride, which can then be released from the cell. oup.comoup.com The toxicity of tellurite is often linked to oxidative stress, and resistant microorganisms have evolved mechanisms to counteract this. nih.gov

The table below summarizes the tellurite removal capabilities of some bacterial strains.

| Bacterial Strain | Tellurite Removed (µg/ml) | Time (h) | Conditions |

| Erythromicrobium ramosum E5 | 244 | 48 | Aerobic |

| Erythromonas ursincola KR99 | 203 | 48 | Aerobic |

| AV-Te-18 | 98 | 48 | Aerobic |

| ER-V-8 | 93 | 48 | Aerobic |

Recovery and Synthesis of Tellurium Nanomaterials via Bioreduction

A significant outcome of microbial tellurite reduction is the synthesis of tellurium nanoparticles (TeNPs). researchgate.net This "green" synthesis approach is considered cost-effective, energy-efficient, and environmentally friendly compared to conventional chemical synthesis methods. nih.govresearchgate.net The process utilizes microorganisms as "nanofactories" to produce TeNPs with diverse shapes and sizes. nih.gov

Various microorganisms, including bacteria and fungi, have been successfully used to synthesize TeNPs from potassium tellurite. For example, Penicillium chrysogenum has been shown to produce TeNPs extracellularly through the action of secreted enzymes and biomolecules. nih.govresearchgate.net Bacteria such as Gayadomonas sp. TNPM15 and others isolated from wastewater can produce intracellular TeNPs in the form of nanorods. mdpi.comresearchgate.net The bacterium Pseudomonas sp. strain BNF22 possesses a glutathione (B108866) reductase that can be used to generate Te-containing nanostructures. asm.org

The characteristics of these biogenic TeNPs can be controlled by manipulating culture conditions. nih.gov For instance, the size of TeNPs can be influenced by the duration of exposure to tellurite. nih.gov The synthesized nanoparticles are often characterized by various analytical techniques, which have revealed different morphologies such as nanorods and irregular spheres with diameters ranging from 20 to 50 nm. mdpi.commdpi.com

The table below provides examples of microorganisms used for the biosynthesis of tellurium nanoparticles.

| Microorganism | Source of Tellurium | Resulting Nanoparticle Characteristics |

| Penicillium chrysogenum PTCC 5031 | Potassium tellurite (K₂TeO₃) | Extracellular synthesis |

| Moringa oleifera extract | Potassium tellurite (K₂TeO₃) | Irregular spherical shapes, 20-50 nm diameter |

| Gayadomonas sp. TNPM15 | Potassium tellurite | Intracellular nanorods, 15-23 nm diameter |

| Pseudomonas sp. strain BNF22 | Tellurite | ~68 nm in size |

Evaluation of Photocatalytic and Anti-Biofilm Properties of Biogenic Tellurium Nanoparticles

Biogenically synthesized tellurium nanoparticles (TeNPs) have demonstrated significant potential in various applications, including as photocatalytic and anti-biofilm agents.

Photocatalytic Activity: Tellurium nanostructures exhibit photocatalytic properties, making them useful for the degradation of organic pollutants. researchgate.net For instance, Te nanosheets have shown high efficiency in the degradation and mineralization of methylene (B1212753) blue under visible light irradiation. researchgate.net This photocatalytic activity is attributed to tellurium's properties as a p-type semiconductor with a narrow band gap. researchgate.net